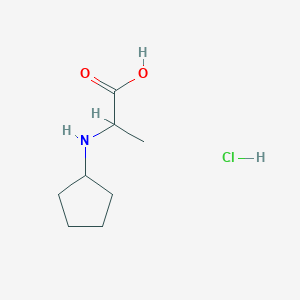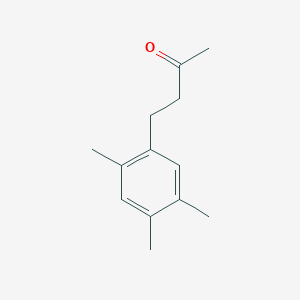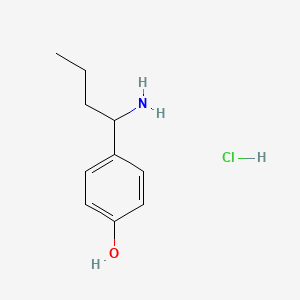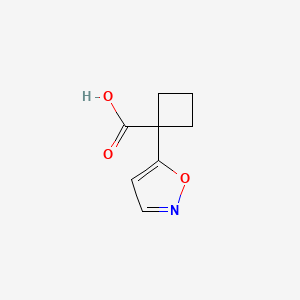![molecular formula C6H4ClN3S B13545444 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions . The reaction conditions often require temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.
化学反应分析
Types of Reactions
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF at temperatures between 50°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can exhibit enhanced biological activity depending on the substituents introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines. It also shows promise as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes due to its stable heterocyclic structure.
作用机制
The mechanism by which 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell cycle and survival.
相似化合物的比较
Similar Compounds
2-Methylthiazolo[4,5-d]pyrimidine: Lacks the chlorine substituent but shares similar structural features.
5-Bromo-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine: Similar structure with a bromine atom instead of chlorine.
5-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine: Contains an ethyl group instead of a methyl group.
Uniqueness
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent enhances its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C6H4ClN3S |
|---|---|
分子量 |
185.64 g/mol |
IUPAC 名称 |
5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-4-2-8-6(7)10-5(4)11-3/h2H,1H3 |
InChI 键 |
DBHSVSXJEKFVIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CN=C(N=C2S1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


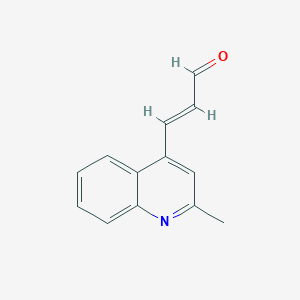
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)

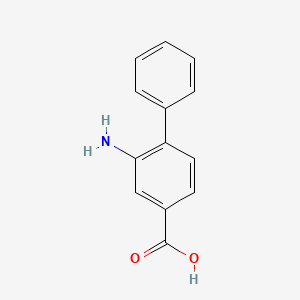
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
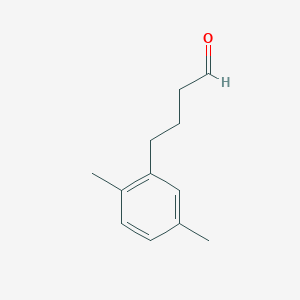
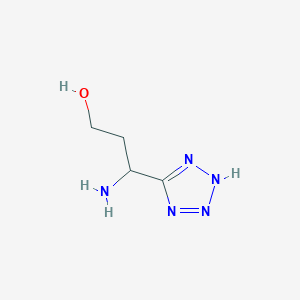

![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
